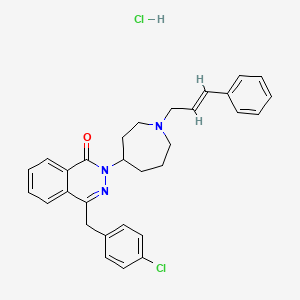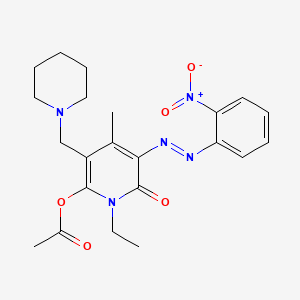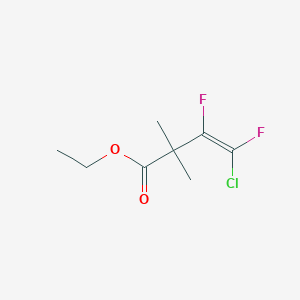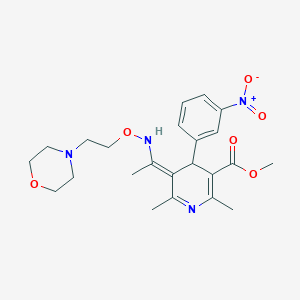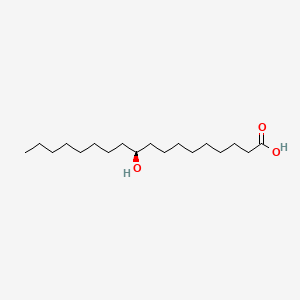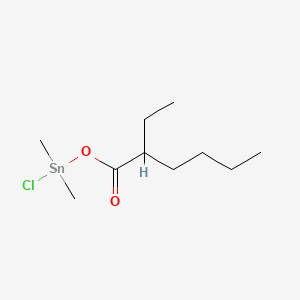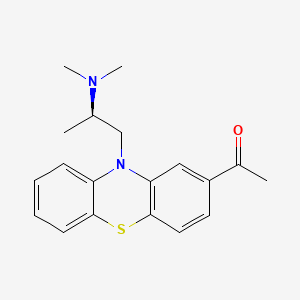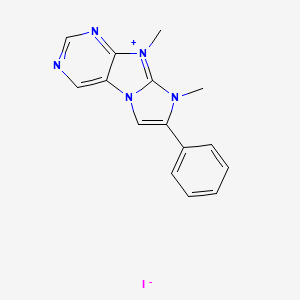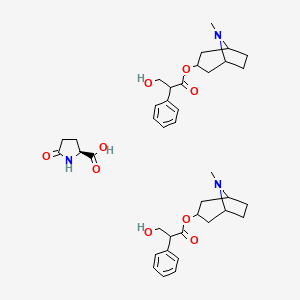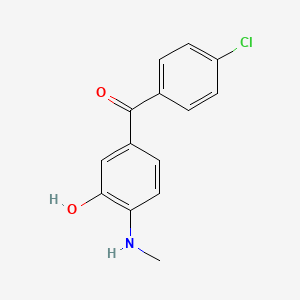
Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- is an organic compound with a complex structure that includes a methanone group, a chlorophenyl group, and a hydroxy-methylamino phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with 3-hydroxy-4-(methylamino)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-
- Methanone, (4-chlorophenyl)phenyl-
- Methanone, (4-hydroxyphenyl)phenyl-
Uniqueness
Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- is unique due to the presence of both a hydroxy group and a methylamino group on the phenyl ring. This structural feature can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
123172-46-3 |
|---|---|
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[3-hydroxy-4-(methylamino)phenyl]methanone |
InChI |
InChI=1S/C14H12ClNO2/c1-16-12-7-4-10(8-13(12)17)14(18)9-2-5-11(15)6-3-9/h2-8,16-17H,1H3 |
InChI-Schlüssel |
NCWHJCRHMVXAIN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
